molecular formula C10H12BrNO4S B13437360 Methyl 3-bromo-4-(dimethylsulfamoyl)benzoate

Methyl 3-bromo-4-(dimethylsulfamoyl)benzoate

Cat. No.: B13437360
M. Wt: 322.18 g/mol
InChI Key: BXRLXYSJZZCYAP-UHFFFAOYSA-N
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Description

Methyl 3-bromo-4-(dimethylsulfamoyl)benzoate is a substituted benzoate ester characterized by a bromine atom at the 3-position and a dimethylsulfamoyl group at the 4-position of the benzene ring. For instance, synthetic routes for closely related compounds, such as methyl 3-bromo-4-(dimethylamino)benzoate, involve nucleophilic substitution or esterification reactions .

Properties

Molecular Formula

C10H12BrNO4S

Molecular Weight

322.18 g/mol

IUPAC Name

methyl 3-bromo-4-(dimethylsulfamoyl)benzoate

InChI

InChI=1S/C10H12BrNO4S/c1-12(2)17(14,15)9-5-4-7(6-8(9)11)10(13)16-3/h4-6H,1-3H3

InChI Key

BXRLXYSJZZCYAP-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=C(C=C(C=C1)C(=O)OC)Br

Origin of Product

United States

Chemical Reactions Analysis

MFCD34596999 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are typically carried out under specific conditions using common reagents. For instance, high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are often used to analyze the reaction products . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

MFCD34596999 has a wide range of scientific research applications. In chemistry, it is used for reaction screening and high-throughput experimentation . In biology and medicine, it is studied for its potential therapeutic effects and its role in various biochemical pathways. The compound is also used in industrial applications, particularly in the development of new materials and pharmaceuticals .

Mechanism of Action

The mechanism of action of MFCD34596999 involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects . The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 4

The 4-position substituent significantly influences reactivity and applications. Key analogs include:

Compound Name Substituent at Position 4 Molecular Formula Molecular Weight Key Properties/Applications Source
Methyl 3-bromo-4-(dimethylsulfamoyl)benzoate Dimethylsulfamoyl C₁₀H₁₁BrNO₄S Not reported Potential sulfonamide-based bioactivity Inferred
Methyl 3-bromo-4-(trifluoromethyl)benzoate Trifluoromethyl C₉H₆BrF₃O₂ 283.04 High stability; used in specialty chemicals
Methyl 3-bromo-4-(dimethylamino)benzoate Dimethylamino C₁₀H₁₂BrNO₂ Not reported Intermediate in pharmaceutical synthesis
  • Electron-Withdrawing vs. The dimethylsulfamoyl group likely combines moderate electron withdrawal with hydrogen-bonding capability, suggesting utility in enzyme inhibition or receptor targeting.

Sulfonyl-Containing Analogs

Sulfonylurea herbicides, such as ethametsulfuron methyl ester (), share sulfonyl groups but differ in backbone structure.

Comparison with Simple Benzoate Esters

Simple alkyl benzoates (e.g., methyl benzoate, ethyl benzoate) are widely used in cosmetics and fragrances (). Key differences include:

Compound Name Substituents Odor Profile Applications Toxicity (LD₅₀, oral rat)
Methyl benzoate None (parent ester) Floral, cananga-like Fragrances, flavoring agents 1,170–3,400 mg/kg
Benzyl benzoate Benzyl ester Balsamic, almond-like Pharmaceutical carrier, acaricide 1,700 mg/kg
This compound Bromo, dimethylsulfamoyl Likeless (inferred) Research-focused (e.g., enzyme inhibition) Not reported
  • Functional Group Impact: The bromine and dimethylsulfamoyl groups in the target compound likely reduce volatility compared to simple esters, altering odor and increasing thermal stability. The sulfamoyl moiety may also introduce toxicity risks distinct from non-sulfonated analogs, necessitating specialized safety evaluations .

Research Findings and Implications

Substituent Effects on Bioactivity

  • Its presence may enhance binding to biological targets via hydrogen bonding .
  • Bromine Atom : Bromine’s steric and electronic effects could hinder metabolic degradation, improving pharmacokinetics in drug candidates.

Biological Activity

Methyl 3-bromo-4-(dimethylsulfamoyl)benzoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound belongs to a class of compounds characterized by the presence of a sulfonamide group, which is known for its diverse biological activities. The chemical structure can be represented as follows:

  • Chemical Formula : C10H12BrN2O3S
  • Molecular Weight : 307.18 g/mol

Research indicates that compounds with a similar structure may exhibit selective inhibition of certain ion transporters, particularly the Na-K-2Cl cotransporter (NKCC1). This inhibition can lead to alterations in intracellular chloride concentrations, which is crucial in various physiological processes, including neuronal excitability and fluid balance in tissues .

Table 1: Comparison of Inhibitory Activities

CompoundNKCC1 Inhibition at 10 μM (%)NKCC1 Inhibition at 100 μM (%)
This compoundTBDTBD
Bumetanide58.8 ± 5.671.7 ± 7.0
Compound ARN23746TBDTBD

Note: TBD indicates that specific data for this compound is currently unavailable but is expected to be determined through ongoing studies.

In Vitro Studies

In vitro studies have demonstrated that methyl derivatives of benzoic acid can exhibit significant cytotoxic effects on cancer cell lines. For instance, similar compounds have shown selective toxicity towards proliferating cells while sparing non-cycling cells, indicating a potential therapeutic window for cancer treatment .

In Vivo Studies

In vivo efficacy has been explored in various animal models. For example, compounds structurally related to this compound have been tested for their ability to ameliorate symptoms in mouse models of neurodevelopmental disorders characterized by impaired chloride homeostasis .

Case Studies and Research Findings

  • Neurodevelopmental Disorders : A study highlighted the efficacy of sulfonamide derivatives in mouse models of autism and other neurodevelopmental disorders. The results indicated significant improvements in behavioral outcomes following treatment with selective NKCC1 inhibitors .
  • Cancer Therapeutics : Another investigation focused on the cytotoxic effects of benzoic acid derivatives on HeLa cells, revealing that these compounds could induce apoptosis through the activation of specific signaling pathways—potentially making them candidates for cancer therapy .

Future Directions

The ongoing research aims to clarify the pharmacokinetics and detailed mechanisms of action for this compound. Future studies are expected to provide insights into its bioavailability, metabolic stability, and potential therapeutic applications.

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